dimethyl 1-(4-methylphenyl)-4-phenyl-1,4-dihydro-3,5-pyridinedicarboxylate
Overview
Description
Compounds like the one you mentioned typically belong to a class of organic compounds known as dihydropyridines . They are characterized by a pyridine ring structure, which is a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
Dihydropyridines are often synthesized via the Hantzsch pyridine synthesis, a multi-component organic reaction . The reaction involves a condensation of aldehydes, such as p-methoxybenzaldehyde, with β-ketoesters like methyl acetoacetate and an ammonium salt .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The presence of various substituents on the ring can significantly influence the properties of the compound .Chemical Reactions Analysis
Dihydropyridines can undergo a variety of chemical reactions, including oxidation and reduction, due to the presence of the pyridine ring . The specific reactions and their mechanisms would depend on the exact structure and substituents of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their exact structure. Factors that could influence these properties include the nature and position of substituents on the pyridine ring .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
dimethyl 1-(4-methylphenyl)-4-phenyl-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-15-9-11-17(12-10-15)23-13-18(21(24)26-2)20(16-7-5-4-6-8-16)19(14-23)22(25)27-3/h4-14,20H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFRSRFYQJZMSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OC)C3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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